molecular formula C14H13ClO4S2 B2672645 Ethyl 3-(chlorosulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 1291486-89-9

Ethyl 3-(chlorosulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No. B2672645
CAS RN: 1291486-89-9
M. Wt: 344.82
InChI Key: AXIAYLBTDUIQMM-UHFFFAOYSA-N
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Description

Ethyl 3-(chlorosulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate, also known as CTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Recovery and Reuse of Solvents

Wang Tian-gui (2006) explored the recovery of acetic acid used as a solvent in the production process of related thiophene derivatives, highlighting the challenges in solvent recovery due to the presence of multiple components in the effluent and proposing extraction as an effective recovery method. This process allows for the reuse of acetic acid, demonstrating the compound's role in promoting sustainable chemical processes (Wang Tian-gui, 2006).

Synthesis of Benzodiazepine Derivatives

Xiao-qing Li and Lan-zhi Wang (2014) documented a mild and efficient synthesis method for ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate, showcasing the compound's versatility in creating pharmacologically relevant structures with excellent yields and environmentally benign procedures (Li & Wang, 2014).

Antimicrobial Activity

Research by R. Faty, H. Hussein, and Ayman M. S. Youssef (2010) explored the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate, with compounds showing notable antibacterial and antifungal activities. This study underlines the potential of thiophene derivatives in developing new antimicrobial agents (Faty et al., 2010).

Molecular Docking and Anti-microbial Evaluation

YN Spoorthy et al. (2021) synthesized a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and evaluated their anti-microbial activity alongside docking studies. These studies contribute to understanding the compound's utility in creating molecules with potential anti-microbial properties (Spoorthy et al., 2021).

Synthesis and Pharmacological Applications

Y. Mabkhot et al. (2015) synthesized derivatives of ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate and tested them for in vitro antimicrobial activity. This research highlights the compound's role in synthesizing structures with potential pharmacological benefits, including antimicrobial properties (Mabkhot et al., 2015).

properties

IUPAC Name

ethyl 3-chlorosulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO4S2/c1-3-19-14(16)12-13(21(15,17)18)11(8-20-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIAYLBTDUIQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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